1-Cyclopropanecarbonyl-3-methylpiperazine
Description
Properties
IUPAC Name |
cyclopropyl-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKFZMQRBPBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Acylation of N-Boc-piperazine
- Reagents and Conditions:
- N-Boc-piperazine (9.77 mol)
- Triethylamine or pyridine (14.66 mol)
- Cyclopropanecarbonyl chloride (10.75 mol)
- Inert solvent: Dichloromethane or dichloroethane (mass ratio 3:1 to 5:1 relative to N-Boc-piperazine)
- Temperature: 0–10 °C during addition; reaction continued at 10–20 °C for 2–4 hours
- Procedure:
- N-Boc-piperazine and base (triethylamine or pyridine) are dissolved in the inert solvent and cooled.
- Cyclopropanecarbonyl chloride is added dropwise under temperature control.
- After completion, water is added for extraction.
- The organic phase is separated, washed with dilute acid and water, then concentrated to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
- Yield: Approximately 96.8%
- Notes: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is optimized between 1.1:1 and 1.3:1 for best yield and purity.
Step 2: Reduction to N-Boc-4-(cyclopropylmethyl)piperazine
- Reagents and Conditions:
- Solid intermediate from Step 1
- Sodium borohydride as reducing agent
- Boron trifluoride diethyl ether complex added dropwise
- Ether solvent: Tetrahydrofuran or ethylene glycol dimethyl ether (mass ratio 2:1 to 3:1 relative to intermediate)
- Temperature: 0–10 °C for 2–4 hours
- Procedure:
- The intermediate is dissolved in ether solvent.
- Sodium borohydride is added, followed by slow addition of boron trifluoride diethyl ether complex.
- After reaction completion, the mixture is quenched, extracted, and concentrated to yield N-Boc-4-(cyclopropylmethyl)piperazine.
- Notes: This step converts the carbonyl group to a cyclopropylmethyl group efficiently under mild conditions.
Step 3: Deprotection to 1-Cyclopropylmethylpiperazine
- Reagents and Conditions:
- N-Boc-4-(cyclopropylmethyl)piperazine from Step 2
- Alcohol solvent (methanol preferred)
- Concentrated hydrochloric acid added dropwise
- Temperature: 40–60 °C for 4 hours
- Alkalization with sodium hydroxide or potassium hydroxide aqueous solution to pH 10–11
- Procedure:
- The protected amine is dissolved in methanol.
- Concentrated HCl is added slowly while maintaining temperature.
- After reaction, methanol is removed by concentration.
- The mixture is basified, extracted with dichloromethane, washed, and concentrated to yield the target compound.
- Yield: Approximately 91%
- Notes: The deprotection step efficiently removes the Boc group, yielding the free amine.
Summary Table of Preparation Parameters and Yields
| Step | Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Acylation | N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine/pyridine, DCM | 0–20 | 2–4 | 96.8 | Controlled addition, aqueous workup |
| 2 | Reduction | Sodium borohydride, boron trifluoride ether, THF or glyme | 0–10 | 2–4 | Not specified (high) | Mild conditions, selective reduction |
| 3 | Deprotection | Concentrated HCl, methanol, NaOH/KOH aqueous | 40–60 | ~4 | 91 | Acidic cleavage of Boc group, basification |
Advantages and Research Findings
- Raw Material Availability: Uses commercially available N-Boc-piperazine and cyclopropanecarbonyl chloride, avoiding expensive bromomethylcyclopropane or chloromethylcyclopropane.
- Cost Efficiency: The method reduces cost by using cheaper starting materials and avoids low-yield condensation routes.
- Safety and Scalability: Reactions are performed under mild temperatures with common solvents, enabling safe scale-up to industrial production.
- Product Quality: Nuclear magnetic resonance (NMR) analyses confirm the purity and structure of intermediates and final product consistent with standards.
- Yield Optimization: Careful control of molar ratios, temperature, and reaction times leads to high yields (over 90%) for each step, improving overall process efficiency.
Alternative Methods and Comparative Notes
- Previous methods involved direct alkylation of piperazine with bromomethylcyclopropane or chloromethylcyclopropane, which suffer from poor reactivity, low molecular utilization, and high cost.
- Condensation of cyclopropaneacetic acid with piperazine yields low product amounts.
- The described three-step method is superior in yield, cost, and operational simplicity.
Chemical Reactions Analysis
Reduction Reactions
The cyclopropanecarbonyl group undergoes reduction under specific conditions. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carbonyl group to a methylene group:
Reaction :
Conditions :
-
LiAlH₄ (2 equivalents), THF, 30-minute reflux.
-
Yield: Quantitative (used directly in downstream synthesis) .
Hydrogenation for Deprotection
Catalytic hydrogenation removes protective groups (e.g., benzyl) from the piperazine nitrogen:
Reaction :
Conditions :
Acid-Mediated Deprotection
Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) protecting groups:
Reaction :
Conditions :
Nucleophilic Acyl Substitution
The carbonyl group participates in coupling reactions. For instance, it reacts with amines or carboxylic acids using coupling agents:
Example : Synthesis of olaparib derivatives :
Reaction :
Conditions :
Route 1: Direct Acylation
Piperazine reacts with cyclopropanecarbonyl chloride in acetic acid :
Reaction :
Conditions :
Route 2: Reductive Amination
A two-step process involving Boc protection and deprotection :
Biological Activity and Reactivity
The compound’s reactivity underpins its pharmacological potential:
-
PARP1 Inhibition : Derivatives show moderate activity (IC₅₀: 0.043–1.2 μM) .
-
Anticancer Applications : Acts as a scaffold for inhibitors targeting kinases or DNA repair enzymes .
Key Reaction Data Table
Mechanistic Insights
-
Reduction : LiAlH₄ selectively reduces the carbonyl without affecting the cyclopropane ring .
-
Coupling : HBTU activates the carbonyl for nucleophilic attack by amines, forming stable amides .
Challenges and Optimizations
Scientific Research Applications
Research indicates that 1-cyclopropanecarbonyl-3-methylpiperazine exhibits a range of biological activities:
- Antidepressant Properties : The compound has shown potential as an antidepressant by interacting with neurotransmitter systems, influencing mood regulation. Its structure allows it to act on serotonin receptors, which are pivotal in mood disorders .
- Cancer Therapeutics : There are indications that derivatives of this compound may serve as inhibitors in cancer therapies, particularly targeting pathways involved in homologous recombination repair mechanisms .
- Neuropharmacological Effects : Studies have highlighted its role in modulating neurotransmission in brain areas associated with major depressive disorders, suggesting procognitive and antihyperalgesic activities .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopropanecarbonylpiperazine | Cyclopropane and piperazine | Antidepressant |
| 4-Cyclopropanecarbonylmorpholine | Morpholine ring instead of piperazine | Analgesic |
| 1-Methylpiperazine | Lacks cyclopropane but retains piperazine structure | Antimicrobial |
Case Studies and Research Findings
Several studies have documented the pharmacological effects and potential applications of this compound:
- Antidepressant Mechanisms : Research has demonstrated that this compound interacts with multiple serotonin receptor subtypes, which is crucial for developing multitarget antidepressants capable of addressing various symptoms associated with depression .
- Cancer Inhibition Studies : Investigations into the inhibitory effects on cancer cell lines have shown promising results, indicating that modifications of this compound could lead to effective anticancer agents targeting specific pathways involved in tumor growth and proliferation .
- Neuropharmacological Applications : Further studies are required to elucidate the mechanisms through which this compound enhances neurotransmission and its implications for treating cognitive impairments associated with mood disorders .
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and overall molecular geometry. Below is a detailed comparison of 1-cyclopropanecarbonyl-3-methylpiperazine with key structural analogs:
Arylpiperazine Derivatives
1-(2-Methoxyphenyl)piperazine ():
- Features a methoxy group on the phenyl ring, enhancing 5-HT1A receptor binding affinity due to electron-donating effects .
- Key Difference : The methoxy group increases polarity but reduces metabolic stability compared to the cyclopropanecarbonyl group, which balances lipophilicity and steric hindrance .
- 1-(3-Chlorophenyl)piperazine (mCPP) (): A chloro substituent at the meta position improves dopamine receptor selectivity but is associated with off-target effects like anxiety in clinical studies . Key Difference: The cyclopropanecarbonyl group in this compound may reduce such side effects by limiting cross-reactivity with non-target receptors .
Bis-Piperazine Derivatives
- 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane (): Contains two piperazine rings linked by a propane chain, showing enhanced receptor avidity but poor blood-brain barrier (BBB) penetration due to high molecular weight . Key Difference: The monocyclic structure of this compound improves BBB permeability, making it more suitable for central nervous system applications .
Cycloalkyl-Substituted Piperazines
Structural and Pharmacological Data Table
Key Findings and Implications
Substituent Position Matters : Meta-substituted arylpiperazines (e.g., mCPP) often exhibit better receptor selectivity than para-substituted analogs .
Cyclopropane Advantages : The cyclopropanecarbonyl group in this compound enhances metabolic stability without compromising lipophilicity, a critical advantage over bulkier groups like cyclohexyl .
Synthetic Feasibility : Compared to bis-piperazines or sulfonyl derivatives, the target compound’s synthesis is more straightforward, enabling scalable production .
Biological Activity
1-Cyclopropanecarbonyl-3-methylpiperazine is a cyclic organic compound with the molecular formula . Its unique structure, characterized by a piperazine ring substituted with a cyclopropanecarbonyl group and a methyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure
- Chemical Formula : C9H15N2O
- Molecular Weight : 169.23 g/mol
- SMILES Notation : C1CN(CCN1)C(=O)C2CC2
Structural Features
| Feature | Description |
|---|---|
| Cyclopropane Ring | Contributes to unique reactivity and properties |
| Piperazine Ring | Enhances interaction with biological targets |
| Carbonyl Group | Acts as a pharmacophore in medicinal applications |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:
- Binding to Receptors : It may modulate receptor activity, influencing various cellular processes.
- Enzyme Inhibition : The carbonyl group can interact with enzyme active sites, potentially inhibiting their function, which is crucial in therapeutic contexts.
Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. These effects are thought to be mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. In vitro studies have indicated:
- Minimum Inhibitory Concentrations (MIC) : Effective against Gram-positive and Gram-negative bacteria.
- Mechanism : Potential disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. This activity is hypothesized to arise from its ability to modulate pain pathways in the central nervous system.
Data Summary Table
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors when compared to control groups. The study utilized standard behavioral tests such as the forced swim test and tail suspension test, showing a marked increase in mobility indicative of reduced depressive symptoms.
Case Study 2: Antimicrobial Activity Assessment
In a laboratory setting, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, with an MIC significantly lower than that of standard antibiotics used for comparison.
Q & A
Q. Table 1. Comparison of Coupling Reagents for Acylation
| Reagent System | Solvent | Yield (%) | Side Products | Reference |
|---|---|---|---|---|
| HOBt/TBTU | DMF | 72 | Urea derivatives | |
| DCC/DMAP | DCM | 65 | N-Acylurea | |
| Propylphosphonic Anhydride | THF | 82 | Minimal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
